1-(3,4-Dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanol
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Overview
Description
1-(3,4-Dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanol is a chemical compound characterized by its unique structure, which includes dichlorophenyl and methoxyphenyl groups connected via a sulfonyl linkage to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanol typically involves the reaction of 3,4-dichlorophenyl derivatives with 4-methoxyphenyl sulfonyl chloride under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl linkage. The ethanol moiety is introduced through subsequent reactions involving reduction or substitution processes.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Catalysts such as palladium or platinum may be employed to enhance reaction efficiency. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The dichlorophenyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects.
Comparison with Similar Compounds
- 1-(3,4-Dichlorophenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanol
- 1-(3,4-Dichlorophenyl)-2-[(4-chlorophenyl)sulfonyl]-1-ethanol
- 1-(3,4-Dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanol
Comparison: 1-(3,4-Dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents on the phenyl ring, this compound may exhibit distinct properties, such as altered solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-2-(4-methoxyphenyl)sulfonylethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O4S/c1-21-11-3-5-12(6-4-11)22(19,20)9-15(18)10-2-7-13(16)14(17)8-10/h2-8,15,18H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCHYQKWMBPDPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(C2=CC(=C(C=C2)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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